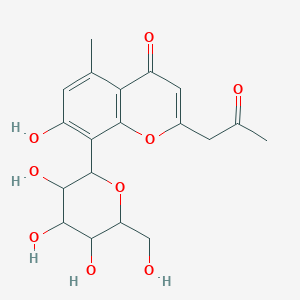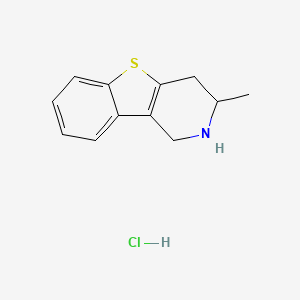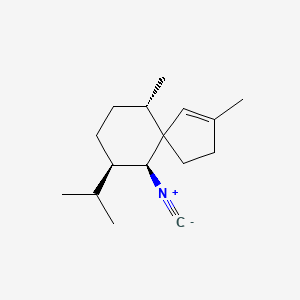
Aloesin
Descripción general
Descripción
Aloesin is a bioactive compound found in the Aloe vera plant. It is an aromatic chromone, specifically a C-glycosylated chromone, which has garnered attention for its various applications in the cosmetic and health food industries . This compound is known for its ability to inhibit tyrosinase activity, an enzyme responsible for the production of melanin, making it a popular ingredient in skin-whitening products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aloesin can be extracted from the Aloe vera rind using green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures . The extraction process involves optimizing variables such as time, temperature, and solvent composition to maximize yield . Additionally, this compound can be synthesized from aloeresin A through enzymatic hydrolysis using commercial hydrolytic enzymes like lipases, esterases, proteases, and acylase .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Aloe vera rind, which is often discarded as a by-product . The process is optimized using response surface methodology to determine the best conditions for extraction, including time, temperature, and solvent composition . Aqueous propylene glycol has been found to be the most promising solvent for this compound recovery .
Análisis De Reacciones Químicas
Types of Reactions
Aloesin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of aloeresin A to this compound and p-coumaric acid using commercial hydrolytic enzymes .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lipases, esterases, proteases, and acylase.
Oxidation and Reduction:
Major Products Formed
Hydrolysis: This compound and p-coumaric acid.
Aplicaciones Científicas De Investigación
Aloesin has a wide range of scientific research applications:
Cosmetic Industry: Used in skin-whitening products due to its ability to inhibit tyrosinase activity.
Medical Research: Promotes wound healing by increasing cell migration via phosphorylation of Cdc42 and Rak1, cytokines, and growth factors.
Antimicrobial Activity: Exhibits antioxidant and antimicrobial properties, making it useful in health food and cosmetic products.
Agricultural Research: Inhibits spore germination and appressorium formation in Magnaporthe oryzae, a pathogen affecting rice production.
Mecanismo De Acción
Aloesin exerts its effects primarily through the inhibition of tyrosinase activity, which is crucial for melanin production . Additionally, it promotes wound healing by increasing cell migration via phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These molecular targets and pathways contribute to its effectiveness in cosmetic and medical applications.
Comparación Con Compuestos Similares
Aloesin is often compared with other bioactive compounds found in Aloe vera, such as aloe-emodin, aloin, and acemannan . While all these compounds have various health benefits, this compound is unique in its strong tyrosinase inhibitory activity, making it particularly valuable in skin-whitening products . Other compounds like aloe-emodin and aloin are more commonly associated with laxative effects and anti-inflammatory properties .
List of Similar Compounds
- Aloe-emodin
- Aloin
- Acemannan
- Emodin
This compound stands out due to its specific applications in the cosmetic industry and its unique mechanism of action involving tyrosinase inhibition .
Propiedades
IUPAC Name |
7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIKAXXIWJHWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)


![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)




